2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
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Overview
Description
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a dioxocyclohexylidene moiety. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. These machines are designed to perform repetitive cycles of deprotection and coupling reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the dioxocyclohexylidene moiety.
Substitution: Substitution reactions are common, especially in the presence of nucleophiles that can replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The dioxocyclohexylidene moiety can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar in structure but with different protecting groups.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, used in different synthetic applications.
Fmoc-Lys(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of the dioxocyclohexylidene moiety.
Uniqueness
2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to its combination of the Fmoc group and the dioxocyclohexylidene moiety, which provides specific reactivity and protection during peptide synthesis. This makes it a valuable tool in the creation of complex peptides and proteins .
Properties
Molecular Formula |
C34H42N2O6 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40) |
InChI Key |
QCUYNKHCHODACY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
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